Sventenic acid
Description
Sventenic acid (C20H30O3; CAS 126778-79-8) is a diterpenoid first isolated from the aerial parts of Rabdosia excisa (唇形科植物尾叶香茶菜), a plant in the Lamiaceae family . Structurally, it belongs to the kaurane class, characterized by a 7β-hydroxy-kaur-16-en-18-oic acid backbone . Its isolation involves chromatographic techniques such as silica gel and Sephadex LH-20 column chromatography .
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23) |
InChI Key |
KMLXVEXJZSTMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sventenic acid typically involves the extraction from natural sources, particularly from the aerial parts of Isodon plants. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance. when required, it can be produced through large-scale extraction processes involving similar techniques used in laboratory settings but scaled up to handle larger quantities of plant material.
Chemical Reactions Analysis
Initial Observations and Limitations
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No Direct References : None of the provided sources (1–10) mention "Sventenic acid." This suggests the compound may be:
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A misspelled or alternative name for a known acid (e.g., sebacic acid or heptanoic acid).
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A newly synthesized compound not yet documented in mainstream scientific literature.
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Methodological Approach : For hypothetical analysis, insights from analogous acids (e.g., nitric acid , heptanoic acid ) and general reaction optimization strategies can be applied.
Reaction Types Common to Carboxylic Acids
If "this compound" is a carboxylic acid (e.g., RCOOH), it may participate in:
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Acid-Base Reactions : Neutralization with bases to form salts and water (e.g., RCOOH + NaOH → RCOO⁻Na⁺ + H₂O) .
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Esterification : Reaction with alcohols to produce esters (RCOOH + R’OH → RCOOR’ + H₂O).
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Decarboxylation : Loss of CO₂ under thermal conditions.
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Oxidation/Reduction : Depending on substituents, acids can act as oxidizing agents or undergo redox reactions.
Reaction Optimization Strategies
From the provided data:
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Design of Experiments (DoE) : Used to optimize reaction conditions (e.g., temperature, reagent ratios) for yield and selectivity .
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Surface Potential Effects : Modifying electrochemical potentials at catalyst surfaces can enhance reaction rates by orders of magnitude, as observed in acid-catalyzed reactions .
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Micellar Reactors : Water-based systems with self-assembled micelles enable efficient light-driven reactions, reducing toxic solvent use .
Hypothetical Reaction Analysis for this compound
Assumption : If "this compound" is a carboxylic acid (e.g., with a structure like CH₃(CH₂)ₙCOOH), potential reactions include:
Experimental Considerations
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Data Collection : Use stoichiometric equations and post-lab calculations (e.g., percent recovery) to quantify reaction outcomes, as demonstrated in standard lab protocols .
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Transition State Analysis : Advanced techniques like chirped-pulse millimeter-wave spectroscopy can characterize transition states to optimize reaction pathways .
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Safety and Corrosivity : Many acids (e.g., nitric acid ) are corrosive; handle with appropriate PPE.
Scientific Research Applications
Sventenic acid has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Sventenic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various biochemical pathways, although the exact molecular targets are still under investigation. Research suggests that it may interact with enzymes and receptors involved in inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Characteristics
The following table summarizes key molecular features of sventenic acid and its analogs:
Key Observations:
Dayecrystal A features additional oxygen atoms, suggesting higher polarity and distinct solubility profiles compared to this compound .
Skeletal Variations: 13-Epimanool diverges from the kaurane skeleton, adopting a manool-based structure with epimeric configuration at C-13 .
Isolation and Availability
- This compound is typically isolated alongside acetylthis compound and dayecrystal A from Rabdosia excisa, with yields influenced by extraction protocols .
- Commercial Availability: this compound is marketed at 98.5% purity (5 mg: ¥6,000), whereas 13-epimanool and dayecrystal A are sold at 90% purity, reflecting differences in synthesis or isolation complexity .
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